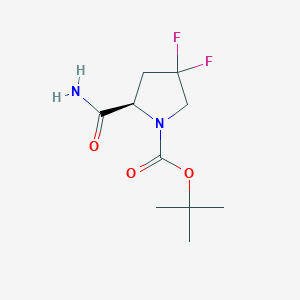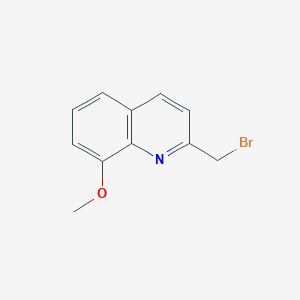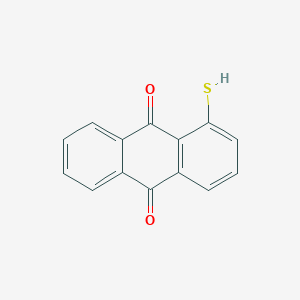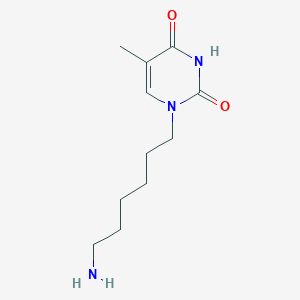
1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 6-aminohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting 5-methyluracil with a suitable activating agent to form an intermediate.
Step 2: Introducing 6-aminohexylamine to the intermediate under reflux conditions.
Step 3: Purification of the final product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating gene expression and cellular signaling.
Comparación Con Compuestos Similares
- 2,4(1H,3H)-Pyrimidinedione,1-(6-aminohexyl)-5-methyl-
- 1-{(2ξ)-2-O-(6-Aminohexyl)-5-O-[bis(4-methoxyphenyl)(phenyl) methyl]-β-D-threo-pentofuranos yl}-5-methyl-2,4(1H,3H)-pyrimidinedione
Uniqueness: 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione stands out due to its specific aminohexyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
1-(6-aminohexyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H19N3O2/c1-9-8-14(11(16)13-10(9)15)7-5-3-2-4-6-12/h8H,2-7,12H2,1H3,(H,13,15,16) |
Clave InChI |
XXBFCWIMXOKSHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


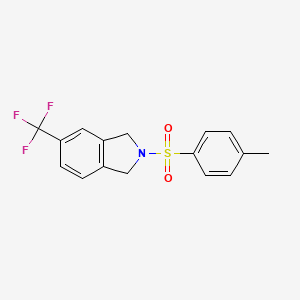
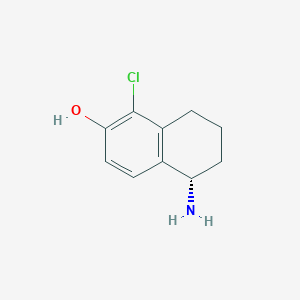
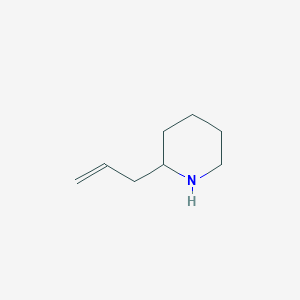
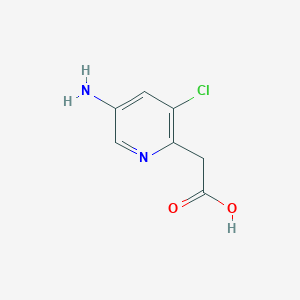
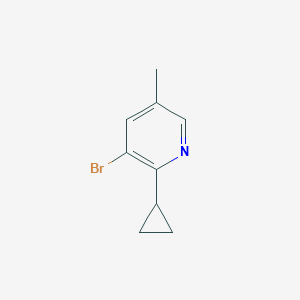
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
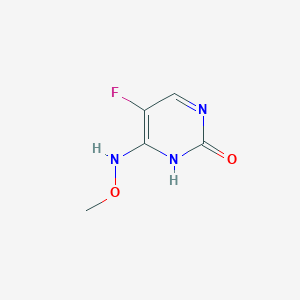
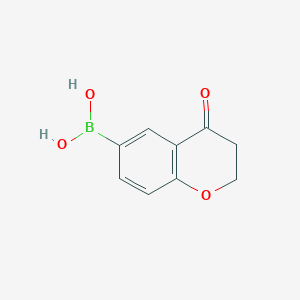
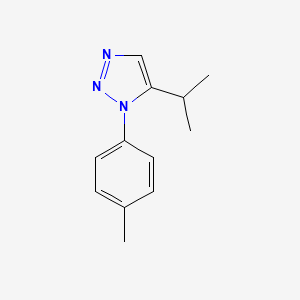
![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)
